2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The exact mass of the compound 2-[(2-methoxyethyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is 466.11333292 g/mol and the complexity rating of the compound is 945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-30-14-11-24-20-17(21(28)26-12-6-5-9-19(26)25-20)15-18-22(29)27(23(31)32-18)13-10-16-7-3-2-4-8-16/h2-9,12,15,24H,10-11,13-14H2,1H3/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKPQFTMWEEDP-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that exhibits a complex structure combining features of pyrido[1,2-a]pyrimidine and thiazolidinone. Its molecular formula is with a molecular weight of approximately 466.6 g/mol. This compound's unique arrangement of functional groups suggests potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound contains:
- Pyrido[1,2-a]pyrimidine core
- Thiazolidinone moiety
- Methoxyethylamine group
These structural features are linked to diverse biological properties, including anti-inflammatory and antimicrobial activities.
Anticancer Activity
Research indicates that compounds similar to this compound show promising anticancer properties. For instance, derivatives containing thiazolidinone structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and PC12 cells . The mechanisms of action may involve the modulation of cell cycle progression and induction of apoptosis.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Similar thiazolidinone derivatives have been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiazolidinone moiety is critical for these effects, as it enhances the interaction with microbial targets.
Anti-inflammatory Effects
Compounds with thiazolidinone structures are often associated with anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also function as an anti-inflammatory agent.
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It may interact with receptors that regulate cellular proliferation and survival.
Case Studies
A systematic study explored the anticancer activity of various thiazolidinone derivatives, revealing that certain structural modifications enhance efficacy against specific cancer types . For example:
- Ciglitazone , a thiazolidinedione derivative, was shown to reduce VEGF production in human granulosa cells, indicating potential applications in oncology .
Comparative Biological Activity Table
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(allylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | C23H22N4O3S | Antimicrobial |
| 2-(methoxyethyl)amino]-7-methyl... | C23H22N4O3S | Anticancer |
| 3-thiazolidinepropanoic acid derivatives | C23H22N4O3S | Anti-inflammatory |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
